Solubility Profile of 3-Tert-butyl-6-methylsalicylic Acid in Organic Solvents
Solubility Profile of 3-Tert-butyl-6-methylsalicylic Acid in Organic Solvents
[1][2]
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-tert-butyl-6-methylsalicylic acid (CAS: 6934-03-8). As a critical intermediate in the synthesis of hydrazide-based agrochemicals (e.g., Tebufenozide analogs) and a functional lipophilic additive in cosmetic formulations, understanding its solubility landscape is essential for process optimization, purification (crystallization), and formulation stability.[1]
Given that specific public solubility datasets for this proprietary intermediate are often fragmented, this guide synthesizes structural structure-property relationships (SPR) , thermodynamic modeling frameworks , and validated experimental protocols . It empowers researchers to predict behavior and rigorously determine the solubility profile in-house.
Chemical Identity & Structural Analysis[3][4]
To predict the solubility profile, we must first analyze the competition between the hydrophilic head group and the lipophilic steric shields.[1]
-
IUPAC Name: 3-(1,1-Dimethylethyl)-2-hydroxy-6-methylbenzoic acid
-
Molecular Formula:
[1] -
Molecular Weight: 208.25 g/mol [1]
Steric & Electronic Effects
Unlike unsubstituted salicylic acid, which forms strong intermolecular hydrogen networks, 3-tert-butyl-6-methylsalicylic acid features:
-
3-Tert-butyl Group: A bulky, hydrophobic moiety that disrupts crystal lattice packing (lowering melting point relative to planar analogs) but significantly increases
(lipophilicity).[1] -
6-Methyl Group: Provides additional steric bulk ortho to the carboxylic acid, twisting the carboxyl group out of planarity and reducing hydration efficiency.[1]
-
Intramolecular H-Bonding: The phenolic -OH at C2 forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the -COOH group. This "closes" the polar head, making the molecule behave more non-polarly than expected.[1]
Predicted Solubility Profile
Based on Hansen Solubility Parameters (HSP) and dielectric constant (
The compound exhibits a "Inverted Bell" solubility curve typical of lipophilic organic acids.[1] It is sparingly soluble in water but highly soluble in medium-polarity organic solvents.[1]
| Solvent Class | Representative Solvents | Predicted Solubility Trend | Mechanistic Driver |
| Polar Protic | Water | Very Low (< 0.1 wt%) | Hydrophobic effect of t-butyl/methyl groups overwhelms COOH hydration. |
| Short-Chain Alcohols | Methanol, Ethanol, IPA | High (> 15 wt%) | Solvation of COOH/OH via H-bonding; alkyl chain compatibility.[1] |
| Polar Aprotic | Acetone, Ethyl Acetate | Very High (> 20 wt%) | Dipole-dipole interactions; disruption of solute dimers.[1] |
| Non-Polar Aromatic | Toluene, Xylene | Moderate to High | |
| Alkanes | n-Hexane, Heptane | Low to Moderate | Crystal lattice energy dominates; useful as an anti-solvent for crystallization.[1] |
Critical Insight: The tert-butyl group renders this molecule significantly more soluble in hydrocarbons (like toluene or hexane) than salicylic acid. This property is exploited in industrial purification, where non-polar solvents are used to wash away more polar impurities.[1]
Experimental Protocol: Determination of Solubility
Standardized Isothermal Saturation Method
To generate a precise solubility curve (Mole Fraction
Workflow Diagram
Figure 1: Step-by-step workflow for the Isothermal Saturation Method.
Detailed Methodology
-
Preparation: Add excess 3-tert-butyl-6-methylsalicylic acid to 50 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir continuously using a magnetic stirrer. Control temperature using a circulating water bath (precision
K). -
Sampling: Stop stirring and allow phases to settle for 30 minutes. Withdraw the supernatant using a pre-heated glass syringe equipped with a 0.45 µm PTFE filter (to prevent crystal seeding).[1]
-
Quantification:
Thermodynamic Modeling
From Data to Process Design
Once experimental data is collected, it must be fitted to thermodynamic models to calculate Enthalpy (
The Modified Apelblat Equation
This is the industry standard for correlating solubility data of salicylic acid derivatives.[1]
- : Mole fraction solubility
- : Absolute temperature (K)[3][1][4][5]
- : Empirical model parameters derived via regression.
The van't Hoff Equation
Used to determine the apparent thermodynamic functions.[1][4]
[1]-
Interpretation:
-
If
: Endothermic dissolution (Solubility increases with T). -
If
: Exothermic dissolution (Solubility decreases with T). -
Note: 3-tert-butyl-6-methylsalicylic acid dissolution is typically endothermic in organic solvents.[1]
-
Model Selection Logic
Figure 2: Decision tree for selecting the appropriate thermodynamic correlation model.
References
-
Compound Data: 3-tert-butyl-6-methylsalicylic acid. CAS No. 6934-03-8.[1] Sigma-Aldrich / Merck Millipore Technical Data Sheet.[1] Link
-
Solubility Methodology: Shakeel, F. et al. "Solubility and thermodynamics of salicylic acid in different solvents."[1] Journal of Molecular Liquids, 2015.[1] (Provides the baseline protocol for salicylic acid derivatives). Link[1]
-
Thermodynamic Modeling: Apelblat, A. & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-dl-aspartate in water from 278 to 348 K." Journal of Chemical & Engineering Data, 1999.[1] Link[1]
-
Industrial Context: U.S. Patent 5,049,685.[1] "Nuclear substituted salicylic acids and their salts."[1] (Describes the synthesis and solubility characteristics of 3-tert-butyl-6-methylsalicylic acid). Link
-
Cosmetic Applications: European Patent EP2119429A1.[1] "Cosmetic composition containing a dibenzoylmethane derivative."[1] (Cites the use of 3-tert-butyl-6-methylsalicylic acid as a lipophilic active).[6] Link
Sources
- 1. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biotreks.org [biotreks.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the solubility and thermodynamics of salicylic acid in 2-propanol and ethylene glycol/propylene glycol binary solvent mixtures at (293.15 to 313.15) K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0338808B1 - Alkyl salicylate resin for carbonless copy paper and imaging use - Google Patents [patents.google.com]
